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3-O-Benzyl-d-glucose

Cat. No.: B2766050
M. Wt: 270.28 g/mol
InChI Key: RAEXDMCULJOFDK-YVECIDJPSA-N
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Description

The Unique Role of 3-O-Benzyl-D-Glucose in Advanced Carbohydrate Synthesis

This compound is a key building block in the synthesis of complex carbohydrates. Its utility stems from the specific placement of the benzyl (B1604629) protecting group at the C-3 position, leaving the other hydroxyl groups available for further functionalization. ontosight.ai This strategic protection allows for controlled, regioselective reactions at other positions on the glucose molecule.

The selective functionalization of a specific hydroxyl group in a monosaccharide like glucose is a significant challenge due to the similar reactivity of the secondary hydroxyls at positions C-2, C-3, and C-4. nih.govntnu.no The primary hydroxyl at C-6 is generally the most reactive due to less steric hindrance. nih.gov Achieving positional selectivity often requires multi-step protection and deprotection sequences or the use of specialized reagents and catalysts that can discriminate between the different hydroxyl groups. rsc.orgescholarship.org The ability to selectively protect the C-3 hydroxyl group, as in this compound, is crucial for synthesizing specific oligosaccharide linkages found in nature. researchgate.net

The general order of reactivity for the hydroxyl groups in an all-equatorial aldohexopyranose like glucose is typically 6-OH > 3-OH > 2-OH > 4-OH. nih.gov However, this can be influenced by various factors, including the reaction conditions and the reagents used. nih.gov

The availability of the hydroxyl groups at positions C-1, C-2, C-4, and C-6 in this compound makes it a versatile intermediate for the synthesis of a wide array of complex carbohydrates. rsc.org The anomeric hydroxyl at C-1 can be activated to form a glycosidic bond, allowing this compound to act as a glycosyl donor. Conversely, the hydroxyls at C-2, C-4, and C-6 can act as nucleophiles (glycosyl acceptors), enabling the formation of various linkages. rsc.org

For instance, the free hydroxyls can undergo reactions such as:

Glycosylation: Formation of glycosidic bonds to build oligosaccharides.

Acylation: Introduction of ester groups, which can serve as temporary protecting groups or be part of the final target molecule. rsc.org

Alkylation: Introduction of other ether groups. rsc.org

Oxidation: Conversion of hydroxyl groups to aldehydes or carboxylic acids.

A notable application is the regioselective acetylation of 3-O-benzyl glucose, which can yield a 1,6-di-O-acetate derivative, further highlighting the controlled reactivity of this compound. rsc.org

Positional Selectivity Requirements in Monosaccharide Functionalization

Academic Research Perspectives and Methodological Approaches in this compound Studies

Research involving this compound is focused on developing efficient and selective synthetic routes to this important building block and utilizing it in the synthesis of biologically active carbohydrates. researchgate.netnih.govnih.gov Methodological approaches often involve the use of temporary protecting groups to first mask other hydroxyls, allowing for the selective benzylation of the C-3 position. For example, diacetone-D-glucose, a derivative where the 1,2 and 5,6 hydroxyls are protected as isopropylidene ketals, can be used as a precursor for 3-O-benzylation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O6 B2766050 3-O-Benzyl-d-glucose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-phenylmethoxyhexanal

InChI

InChI=1S/C13H18O6/c14-6-10(16)12(18)13(11(17)7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11+,12-,13-/m1/s1

InChI Key

RAEXDMCULJOFDK-YVECIDJPSA-N

solubility

not available

Origin of Product

United States

Methodological Advancements in the Synthesis of 3 O Benzyl D Glucose

Regioselective Benzylation Strategies for D-Glucose Scaffolds

The core of synthesizing 3-O-benzyl-D-glucose lies in directing the benzyl (B1604629) group to the C3 hydroxyl with high precision, avoiding reactions at other hydroxyl groups. Various strategies have been devised to tackle this challenge, ranging from multi-step protection and deprotection sequences to the use of activating agents that enhance the reactivity of the target hydroxyl group.

A primary approach to achieving regioselectivity involves the use of protecting groups to temporarily block other reactive hydroxyl sites, allowing for the specific benzylation of the C3 hydroxyl. organic-chemistry.org This often involves a series of reactions to protect, benzylate, and then deprotect the glucose molecule.

One of the most effective methods for regioselective benzylation involves the use of organotin compounds, such as dibutyltin (B87310) oxide (Bu₂SnO), to form stannylene acetals. rsc.org This technique leverages the tendency of the tin reagent to form a five-membered ring intermediate with cis-oriented vicinal diols. mdpi.comunina.it In glucose derivatives, the formation of a stannylene acetal (B89532) between the C4 and C6 hydroxyls can activate the C3 hydroxyl group, making it more nucleophilic and thus more susceptible to benzylation. researchgate.net

The general procedure involves reacting a partially protected glucose derivative with a stoichiometric amount of dibutyltin oxide to form the stannylene acetal. unina.it This intermediate is then treated with a benzylating agent, such as benzyl bromide, to introduce the benzyl group at the desired position. researchgate.net The reaction's regioselectivity is influenced by the structure of the stannylene acetal in solution; single, symmetrical dimeric structures tend to lead to highly regioselective reactions. cdnsciencepub.com While traditionally a stoichiometric process, catalytic versions using as little as 2–10 mol% of the organotin reagent have been developed, reducing the amount of toxic tin compounds required. rsc.org

A study demonstrated that regioselective pivaloylation, a related acylation reaction, could be achieved using dibutyltin oxide in toluene (B28343) to activate specific hydroxyl groups, showcasing the versatility of this approach. nih.gov The mechanism involves the preferential attack on the more accessible equatorial oxygen of the complex formed. mdpi.comunina.it

Iterative sequences provide a robust, albeit often lengthy, pathway to this compound. These methods rely on a series of protection and deprotection steps to isolate the C3 hydroxyl for benzylation. researchgate.net A common strategy begins with the formation of an acetal, such as a benzylidene acetal, across the C4 and C6 hydroxyls of a glucose derivative. masterorganicchemistry.com This leaves the C2 and C3 hydroxyls available for further reaction.

One documented approach involves the following sequence:

Acetonide Protection: D-glucose is treated with acetone (B3395972) and an acid catalyst to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which protects all hydroxyl groups except the one at C3. masterorganicchemistry.com

Benzylation: The free C3 hydroxyl is then benzylated using benzyl bromide and a base like sodium hydride (NaH).

Deprotection: The acetonide protecting groups are subsequently removed under acidic conditions to yield the final this compound.

Another refined strategy involves the partial benzylation of methyl α-D-glucopyranoside, which often results in a mixture of 2-O- and 3-O-benzylated products. nih.gov To isolate the desired 3-O-benzyl isomer, the mixture is subjected to an acylation-purification-deacylation sequence. For example, the mixture can be acetylated, allowing for straightforward chromatographic separation of the 3-O-acetyl derivative, which is then deacetylated to give the pure this compound acceptor. nih.gov This multi-step process, while involving extra manipulations, provides consistent and reliable results. nih.gov

Chemo-enzymatic methods offer an alternative, highly selective route for the synthesis of carbohydrate derivatives. These approaches utilize the inherent specificity of enzymes to catalyze reactions at a particular position on the sugar scaffold.

Controlling the stereochemistry at the anomeric center (C1) is a critical aspect of carbohydrate synthesis. beilstein-journals.org The stereochemical outcome of glycosylation is significantly influenced by the nature of the protecting groups on the glycosyl donor, particularly the group at the C2 position. nih.gov

For the synthesis of 1,2-trans-glycosides, a participating protecting group, such as an acyl group (e.g., benzoyl), is typically installed at the C2 position. This group assists in the reaction via neighboring group participation, leading to the desired stereochemistry. nih.gov Conversely, for 1,2-cis-glycosides, a non-participating ether protecting group (like benzyl) is used at C2, although this can sometimes lead to mixtures of anomers. nih.govmdpi.com

Recent strategies have focused on developing glycosyl donors that allow for stereocontrolled synthesis regardless of the protecting group. For example, methods using p-nitrobenzenesulfonyl chloride (NsCl)-silver triflate-triethylamine have been employed for the α-glycosylation of 2-azido-2-deoxy-D-glucose derivatives. mdpi.com The development of bimodal glycosyl donors allows for the synthesis of either α- or β-glycosides by simply changing the reaction conditions. mdpi.com Controlling the anomeric configuration early in the synthetic sequence is crucial, as it can influence the reactivity of the other hydroxyl groups on the glucose ring, thereby impacting subsequent steps like the regioselective benzylation at C3. rsc.org

Application of Stannylene Acetals for Regioselective Benzylation

Chemo-Enzymatic Approaches to Site-Specific Benzylation

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Production

Optimizing reaction parameters such as temperature, solvent, catalysts, and additives is crucial for maximizing the yield and selectivity of this compound synthesis. rsc.org For direct benzylation reactions using benzyl halides and a base like sodium hydride, careful control of temperature (e.g., 0–25°C) and stoichiometry is necessary to prevent over-benzylation.

In glycosylation reactions, which are a key part of many multi-step syntheses, the choice of catalyst and additives can dramatically affect the outcome. For instance, in one study, the use of N-iodosuccinimide (NIS) as an additive with an Fe(OTf)₃ catalyst significantly improved both the yield and the anomeric selectivity of a glycosylation reaction. rsc.org Lowering the reaction temperature to 0°C further enhanced these results. rsc.org The absence of the catalyst led to a significant drop in yield and selectivity, underscoring its importance. rsc.org

Solvent choice also plays a critical role. In iridium-promoted glycosylations, dichloromethane (B109758) (CH₂Cl₂) was found to be the optimal solvent, providing the highest yields compared to others like acetonitrile (B52724) or toluene. rsc.org In stannylene acetal-mediated reactions, the temperature can be manipulated to control the extent of benzylation; a lower temperature of 70°C favors mono-benzylation at the C3 position, while raising it to 90°C can promote further benzylation at the primary C6 position. unina.it

The following table summarizes the impact of various parameters on the synthesis of benzylated glucose derivatives, based on findings from different studies.

ParameterVariationEffect on Yield/SelectivityReference
Catalyst Fe(OTf)₃Essential for high yield and selectivity in specific glycosylations. rsc.org
Additive N-iodosuccinimide (NIS)Significantly increased both yield and anomeric selectivity (α:β ratio). rsc.org
Temperature 0°C vs. ambientLowering temperature to 0°C improved yield and selectivity in glycosylation. rsc.org
Temperature 70°C vs. 90°CIn stannylene-catalyzed reactions, 70°C favors 3-O-benzylation, while 90°C promotes 6-O-benzylation. unina.it
Solvent DichloromethaneProvided the highest yield in certain iridium-catalyzed glycosylation reactions. rsc.org
Base 5% aq. NaOH in EtOHFound to be the most suitable for specific Claisen-Schmidt condensations involving sugar aldehydes. acs.org

Solvent Effects and Reagent Stoichiometry

The choice of solvent and the stoichiometric ratio of reagents are critical parameters that significantly influence the yield and regioselectivity of the benzylation reaction. In traditional methods using benzyl halides as the alkylating agent, a strong base and an anhydrous polar aprotic solvent are typically employed.

A common system utilizes sodium hydride (NaH) as the base in anhydrous dimethylformamide (DMF). The stoichiometry of the base is crucial; an excess is required to deprotonate the hydroxyl groups, but a large excess can promote side reactions. In tin-mediated regioselective benzylation, which can be performed under solvent-free conditions, the base selection is equally important. Studies have shown that diisopropylethyl amine (DIPEA) is a highly effective base, with a stoichiometric excess of 3–4 equivalents being sufficient to achieve high yields, even though it does not dissolve the reagents. mdpi.com

Another approach involves the use of organotin reagents, such as dibutyltin oxide (Bu₂SnO), to form a stannylidene acetal intermediate that activates a specific hydroxyl group. wiley-vch.de While this often requires stoichiometric amounts of the tin reagent, catalytic versions using dibutyltin dichloride (Bu₂SnCl₂) have been developed. researchgate.net In these catalytic systems, the reaction can be performed with catalytic amounts (e.g., 0.1 equivalents) of Bu₂SnCl₂ and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBABr), with the benzylating agent used in excess (e.g., 2.0 equivalents). researchgate.net

The following table summarizes various reaction systems, highlighting the impact of solvent and reagent stoichiometry on the synthesis.

Starting MaterialBenzylating AgentBase/CatalystSolventKey Stoichiometric RatiosOutcome/Yield
Methyl α-d-glucopyranosideBenzyl chlorideNaH(neat)NaH added portionwiseMixture of 3-OH and 4-OH isomers nih.gov
Diol precursorBenzyl bromideNaHAnhydrous DMF-Standard benzylation conditions
PolyolBenzyl chlorideDibutyltin oxide (Bu₂SnO)TolueneStoichiometric Bu₂SnORegioselective activation via stannylidene acetal universiteitleiden.nl
trans-DiolBenzyl chlorideBu₂SnCl₂, TBABr-0.1 eq. Bu₂SnCl₂, 2.0 eq. BnClCatalytic regioselective benzylation researchgate.net
PolyolBenzyl chlorideDIPEASolvent-free3-4 eq. DIPEAHigh-yielding reaction mdpi.com

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent variables that must be carefully controlled to maximize the yield of the desired product while minimizing the formation of byproducts. Higher temperatures can increase the reaction rate but may also decrease regioselectivity or lead to decomposition. nih.gov

For direct benzylation of methyl α-d-glucopyranoside using NaH and benzyl chloride, the reaction is typically heated to 100 °C for several hours. nih.gov However, this can result in a mixture of isomers. In organobase-catalyzed reactions, such as the benzoylation of methyl α-d-glucopyranoside with 1-benzoylimidazole and DBU (which can be analogous to benzylation), a temperature of 50 °C for 8 hours was found to be optimal. mdpi.com

Optimization studies for solvent-free, tin-mediated tosylation, a related reaction, identified 75 °C as the best compromise for achieving a fast reaction with satisfactory yields, as lower temperatures resulted in a sluggish reaction. mdpi.com In continuous-flow systems used for the debenzylation of a C(3)-O-benzyl-glucofuranose, a significant reduction in reaction time from 3 hours in a batch process to just 2.5 minutes in flow was achieved, demonstrating the potential of modern technologies to drastically alter time parameters. researchgate.net

The table below outlines the effects of temperature and reaction time on different synthetic approaches.

MethodTemperatureReaction TimeKey Findings
Direct Benzylation (NaH/BnCl)100 °C3 - 5 hoursLeads to a mixture of regioisomers, including the desired 3-O-benzyl product. nih.gov
Organobase-catalyzed acylation50 °C8 hoursDetermined as the optimal condition for selective acylation of the primary hydroxyl group. mdpi.com
Tin-mediated sulfonylation (solvent-free)75 °C-Found to be the best compromise for reaction speed and yield. mdpi.com
Debenzylation (Continuous Flow)-2.5 minutesReaction time was significantly reduced from 3 hours in a batch process. researchgate.net
DBCE Reaction25 °C to 120 °C6 - 24 hoursTemperature influences regioselectivity and product stability; decomposition observed at 120 °C. nih.gov

Mechanistic Insights into Regioselective Benzylation of D-Glucose

The regioselectivity of benzylation, particularly at the C3 position of glucose, is governed by a combination of factors including the inherent reactivity of the different hydroxyl groups and the use of directing groups or specific catalysts. The C3-OH can be selectively protected by exploiting its slightly higher nucleophilicity compared to other secondary hydroxyls. universiteitleiden.nl

One of the most effective strategies for achieving high regioselectivity involves the use of stannylidene acetals. wiley-vch.de Treatment of a diol, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, with dibutyltin oxide (Bu₂SnO) forms a five-membered cyclic stannylidene acetal across the C2 and C3 hydroxyls. In this intermediate, the oxygen at the C3 position becomes more nucleophilic, directing the incoming benzyl group to that site. wiley-vch.deuniversiteitleiden.nl

Another mechanistic pathway involves the in-situ formation of a temporary acetal. In a one-pot method using catalysts like Cu(OTf)₂ or FeCl₃·6H₂O, it is proposed that a 4,6-O-benzylidene acetal and a less stable 2,3-O-benzylidene acetal are generated. The subsequent regioselective reductive ring opening of the more labile 2,3-O-benzylidene acetal leads to the formation of the 3-O-benzylated product exclusively, without affecting the more stable 4,6-O-benzylidene ring. rsc.org

Borinic acid catalysis offers an alternative to the use of toxic tin compounds. The reaction is believed to proceed via a borinate intermediate that forms preferentially with the equatorial alcohol at C3, thereby activating it for regioselective alkylation or acylation. universiteitleiden.nl Furthermore, hydrogen bonding can play a key role. In base-catalyzed reactions, it has been proposed that a hydrogen bond between the hydroxyl group and the base is a key factor in the transacylation reaction, influencing which hydroxyl group is most reactive. mdpi.com

Chemical Reactivity and Transformative Potential of 3 O Benzyl D Glucose Derivatives

Selective Functionalization of Unprotected Hydroxyl Groups

The differential reactivity of the remaining hydroxyl groups (primary at C-6 versus secondary at C-2 and C-4) in 3-O-benzyl-D-glucose allows for a high degree of regioselectivity in subsequent reactions. rsc.orgwiley-vch.de This selectivity is fundamental to its application as a building block in multi-step syntheses, enabling the precise construction of complex carbohydrate structures. rsc.org

This compound and its derivatives are extensively used in glycosylation reactions, serving either as a glycosyl acceptor, where one of its free hydroxyls acts as the nucleophile, or as a precursor to a glycosyl donor, where the anomeric carbon is activated. rsc.orgchinesechemsoc.org

The free hydroxyl groups of this compound derivatives make them excellent glycosyl acceptors. The reactivity of these hydroxyls can be influenced by the protecting groups at other positions. For instance, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, which has a free hydroxyl at C-3, is a common acceptor building block. nih.gov

Key O-glycosylation methodologies where this compound derivatives can participate include:

Trichloroacetimidate (B1259523) Method : Glycosyl trichloroacetimidates are highly reactive donors. mdpi.com A this compound derivative can be converted into a trichloroacetimidate donor by reacting its anomeric hydroxyl with trichloroacetonitrile (B146778) in the presence of a base. mdpi.com This donor can then be activated by a Lewis acid (e.g., TMSOTf) to glycosylate an acceptor alcohol. nih.govacs.org

Thioglycoside Approach : Thioglycosides are stable glycosyl donors that can be activated under specific conditions, often involving electrophilic promoters like N-iodosuccinimide (NIS) and a catalytic acid such as trifluoromethanesulfonic acid (TfOH). acs.orgchinesechemsoc.org A novel activation method employs donor-acceptor cyclopropane (B1198618) (DAC) agents with Sc(OTf)₃ to activate thioglycoside donors for reaction with acceptors like methyl 2,3,6-tri-O-benzyl-α-D-glucose. chinesechemsoc.orgchinesechemsoc.org

Koenigs-Knorr Reaction : This classic method involves the use of a glycosyl halide (bromide or chloride) as the donor, typically promoted by a silver or mercury salt. jst.go.jp For example, O-glycosylation of a pyrazole (B372694) derivative has been achieved with high β-selectivity using 2,3,4,6-tetra-O-acyl-α-D-glucopyranosyl bromide as the donor. jst.go.jp

One-Stage Glycosylation : A system comprising p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine (B128534) has been used for the one-stage β-glucosylation of a partially protected benzyl (B1604629) α-D-glucopyranoside acceptor with a perbenzylated glucose donor. cdnsciencepub.comcdnsciencepub.com

Glycosylation MethodDonor ExampleAcceptor ExamplePromoter/ConditionsKey OutcomeReference
Thioglycoside/DACThioglycoside DonorMethyl 2,3,6-tri-O-benzyl-α-D-glucose (4-OH acceptor)DAC, Sc(OTf)₃, DCEForms β-d-(1→4) linked disaccharide. chinesechemsoc.orgchinesechemsoc.org
TrichloroacetimidatePer-benzylated glucosyl imidateTri-O-benzyl-α-O-methyl glucose (4-OH acceptor)TMSOTf, DMFStereoselective construction of α-glucosyl linkages. acs.org
One-Stage β-Glucosylation2,3,4,6-tetra-O-benzyl-α-D-glucopyranoseBenzyl 3-O-acetyl-2,4-di-O-benzyl-α-D-glucopyranoside (6-OH acceptor)p-nitrobenzenesulfonyl chloride, AgOTf, Et₃NHigh yield of β(1→6) linked disaccharide. cdnsciencepub.comcdnsciencepub.com

The synthesis of N-glycosides and glycoamino acids often involves the reaction of a suitable glycosyl donor with a nitrogen-containing nucleophile. Derivatives of this compound are instrumental in these syntheses.

N-Glycosylation : 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucose is a key precursor for forming N-acetylglucosamine (GlcNAc) linkages found in many glycoproteins. oup.com The azido (B1232118) group serves as a masked amine. This donor can be activated using reagents like p-nitrobenzenesulfonyl chloride–silver trifluoromethanesulfonate–triethylamine to couple with acceptors. oup.com Similarly, N-glycosides can be formed by reacting 3,4,6-tri-O-benzyl-D-glucal with N-nucleophiles in the presence of triphenylphosphane hydrobromide as a catalyst. researchgate.net

Glycoamino Acid Synthesis : this compound derivatives are used to synthesize O-glycopeptide precursors. For example, fully protected glucose donors can be coupled to the hydroxyl groups of serine or threonine derivatives. researchgate.net Furthermore, the synthesis of glucosyl esters of amino acids, such as aspartic acid, has been achieved. nih.gov Catalytic hydrogenation of compounds like 2,3,4,6-tetra-O-benzyl-1-O-[1-benzyl N-(benzyloxycarbonyl)-L-aspart-4-oyl]-α-D-glucopyranose removes the benzyl protecting groups to yield the glycoamino acid conjugate. nih.gov

Achieving high stereoselectivity (i.e., forming either the α- or β-anomer exclusively) is a central challenge in glycosylation chemistry. nih.gov The protecting group at C-3 can significantly influence the stereochemical outcome.

Neighboring Group Participation : A participating group (like an acetyl or benzoyl ester) at the C-2 position typically leads to the formation of a 1,2-trans glycosidic bond through the formation of an intermediate dioxolenium ion. nih.gov The benzyl ether at C-3 in this compound is a non-participating group, meaning other factors determine the stereoselectivity.

Influence of the C-3 Benzyl Group : The presence of a 3-O-benzyl group is known to be critical for achieving high stereoselectivity in certain glycosylations. For instance, in 4,6-O-benzylidene-directed β-O-mannosylation and α-O-glucosylation, the 3-O-benzyl ether is crucial, as the corresponding 3-deoxy donors are far less selective. nih.gov

Reagent and Solvent Effects : Anomeric selectivity can be controlled by the choice of glycosyl donor, promoter, and solvent. For per-benzylated glucose donors, activation with trimethylsilyl (B98337) triflate (TMSOTf) and N,N-dimethylformamide (DMF) can favor α-linkages. acs.org In contrast, using different leaving groups or solvent systems can favor β-linkages. For example, high β-selectivity is often observed in reactions that proceed via an Sₙ2-like mechanism on an anomeric α-triflate or halide intermediate. nih.gov The reactivity of the glycosyl acceptor also plays a role; less reactive acceptors tend to favor the formation of the thermodynamically more stable anomer, which is often the α-glycoside for glucose donors due to the anomeric effect. nih.gov

The free hydroxyl groups of this compound can be selectively protected through acylation (e.g., acetylation, benzoylation) or further etherification. The primary hydroxyl at C-6 is generally more reactive than the secondary hydroxyls at C-2 and C-4, allowing for regioselective functionalization.

Selective Acylation : Treatment of 3-O-benzyl glucose with acetic anhydride (B1165640) and iodine resulted in the formation of the 1,6-di-O-acetate in 90% yield, demonstrating the higher reactivity of the C-1 and C-6 hydroxyls. rsc.org Selective benzoylation of mixtures containing 3-OH glucoside derivatives has also been used as a strategy to enable chromatographic separation of regioisomers. nih.gov

Selective Etherification : The C-2 hydroxyl can be selectively benzylated under phase transfer conditions due to its slightly higher acidity compared to the other secondary hydroxyls. wiley-vch.de Stannylidene acetals are powerful intermediates for regioselective alkylation and acylation. For example, reacting a diol with dibutyltin (B87310) oxide forms a stannylidene ketal, which can then react with an electrophile like para-methoxybenzyl chloride to selectively protect one hydroxyl group. wiley-vch.de

Starting MaterialReagent(s)Position(s) FunctionalizedProductReference
3-O-benzyl glucoseAcetic anhydride, IodineC-1, C-61,6-di-O-acetyl-3-O-benzyl-D-glucose rsc.org
Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranosideBenzoic acid, EDC, DMAPC-3Methyl 3-O-benzoyl-2,4,6-tri-O-benzyl-α-D-glucopyranoside nih.gov
Methyl 4,6-O-benzylidene-α-D-glucopyranosideBu₂SnO, then BnBrC-2 or C-3Regioselective benzylation via stannylidene acetal (B89532) wiley-vch.de

The this compound scaffold can undergo various oxidation and reduction reactions to introduce new functionalities.

Oxidation : The primary hydroxyl group at C-6 can be selectively oxidized to an aldehyde or a carboxylic acid (uronic acid). The oxidation of hydroxyl groups can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate. Oxidation of this compound can lead to the formation of 3-O-benzyl-D-gluconic acid. Oxidation of the anomeric position is also possible; for instance, oxidation of 2,3,4,6-tetra-O-benzyl-D-glucose with bromine can yield the corresponding gluconolactone. cdnsciencepub.com

Reduction and Related Transformations : Reduction of the glucose scaffold can form deoxy derivatives. A notable transformation involves the reaction of 2,3,4-tri-O-benzyl-D-glucose with diethylaminosulfur trifluoride (DAST). tandfonline.com This reaction primarily yields 3,6-anhydro-2,4-di-O-benzyl-β-D-glucopyranosyl fluoride, where the 3-O-benzyl group participates in displacing an intermediate at C-6. tandfonline.com The desired 6-deoxy-6-fluoro derivatives are formed as minor products in this reaction. tandfonline.com Catalytic hydrogenation is a standard method to remove the benzyl protecting group at C-3, reducing it back to a hydroxyl group. nih.govcdnsciencepub.com

Starting MaterialReagent(s)TransformationProduct ExampleReference
This compoundOxidizing agent (e.g., KMnO₄)Oxidation of hydroxyls3-O-benzyl-D-gluconic acid
2,3,4,6-tetra-O-benzyl-D-glucoseBromineOxidation at C-12,3,4,6-tetra-O-benzyl-D-gluconolactone cdnsciencepub.com
2,3,4-tri-O-benzyl-D-glucoseDASTIntramolecular cyclization and fluorination3,6-anhydro-2,4-di-O-benzyl-β-D-glucopyranosyl fluoride tandfonline.com
Various Benzylated Glucose DerivativesH₂, Pd/CReduction (debenzylation)Deprotected glucose derivative nih.govcdnsciencepub.com
N-Glycosylation Protocols and Glycoamino Acid Synthesis Precursors

Acylation and Further Etherification of Free Hydroxyls

Anomeric Modifications and Conversions

The anomeric center (C1) of this compound derivatives is a key site for chemical transformations, enabling the synthesis of a wide array of glycosidic linkages and complex carbohydrates.

The conversion of the anomeric hydroxyl group into a good leaving group is a prerequisite for most glycosylation reactions. Glycosyl halides, particularly bromides and chlorides, are common and reactive glycosyl donors. Their synthesis from partially benzylated glucose derivatives allows for subsequent glycosidic bond formation. For instance, 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be converted into the corresponding glucopyranosyl bromide, which can then be used in mercuric cyanide-promoted condensations to form disaccharides. cdnsciencepub.comrsc.org The reactivity of these halides is influenced by the nature of the halogen, with bromides generally being more reactive than chlorides. cdnsciencepub.com

Beyond halides, other activated anomeric donors can be prepared from this compound derivatives. Glycosyl trichloroacetimidates are another important class of glycosyl donors, formed by the reaction of a free anomeric hydroxyl group with trichloroacetonitrile in the presence of a base. mdpi.combiosynth.com These donors are often used to form α-glucosides due to the anomeric effect favoring the α-anomer during formation. mdpi.combiosynth.com Furthermore, glycosyl phosphates and phosphites can be synthesized by reacting the anomeric hydroxyl with phosphorylating agents, which are then activated by Lewis acids for glycosylation. tcichemicals.com The choice of the anomeric activating group is crucial for controlling the stereoselectivity of the subsequent glycosylation reaction. tcichemicals.com

The stereochemistry at the anomeric center can be influenced by various factors, leading to epimerization (inversion of configuration) or isomerization. During the formation of glycosyl trichloroacetimidates from 2,3,4,6-tetra-O-benzyl-D-glucose, the initially formed β-trichloroacetimidate can undergo base-catalyzed anomerization to the thermodynamically more stable α-anomer. mdpi.com This process allows for the selective synthesis of either the α or β anomer. mdpi.com

In glycosylation reactions, the stereochemical outcome is highly dependent on the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. The use of glycosyl donors with a non-participating group at C2, such as a benzyl ether, often leads to a mixture of α and β glycosides. However, methods have been developed to achieve high stereoselectivity. For example, the use of specific Lewis acids or reaction conditions can favor the formation of one anomer over the other. In some cases, epimerization at the anomeric center can occur under the reaction conditions, influencing the final product distribution. rsc.org

Formation of Glycosyl Halides and Other Activated Anomeric Donors

Selective De-benzylation Methodologies in Derivatives of this compound

The benzyl ether is a widely used protecting group in carbohydrate synthesis due to its stability under a broad range of reaction conditions. mpg.de However, its removal requires specific methodologies, which can be broadly categorized into catalytic and non-catalytic strategies.

Catalytic hydrogenation is a common method for the cleavage of benzyl ethers, typically employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas. organic-chemistry.orgmdpi.com This method is generally efficient but can be limited by its incompatibility with other reducible functional groups within the molecule, such as alkenes, alkynes, or azides. acs.orgmpg.de

Catalytic transfer hydrogenolysis (CTH) offers a milder and often more selective alternative. organic-chemistry.orgresearchgate.net In this technique, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. Various hydrogen donors can be used, including formic acid, ammonium (B1175870) formate, and 2-propanol. organic-chemistry.orgcdnsciencepub.com The choice of hydrogen donor and catalyst can influence the selectivity of the debenzylation. For example, using 2-propanol with a Pd/C catalyst has been shown to be slower but more selective than using formic acid. cdnsciencepub.com CTH has been successfully applied to the debenzylation of various O-benzyl protected carbohydrates. organic-chemistry.org A mild and regioselective deprotection of the anomeric O-benzyl group from multi-functionally protected carbohydrates can be achieved using catalytic transfer hydrogenation, a protocol that tolerates O-benzyl and O-benzylidene protections at other positions. researchgate.net

Table 1: Comparison of Catalytic Debenzylation Methods

Method Catalyst Hydrogen Source Key Features
Catalytic Hydrogenation Pd/C H₂ gas Efficient but can reduce other functional groups. organic-chemistry.orgmdpi.com
Catalytic Transfer Hydrogenolysis Pd/C Formic acid Fast and simple, but may require a large amount of catalyst. organic-chemistry.org
Catalytic Transfer Hydrogenolysis Pd/C 2-Propanol Slower but more selective than with formic acid. cdnsciencepub.com
Catalytic Transfer Hydrogenolysis Pd/C Ammonium formate Can selectively remove 2-O-benzyl groups in certain derivatives. rsc.org

Non-catalytic methods for benzyl ether cleavage are valuable when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups. These strategies often involve oxidative or acidic conditions.

One approach is oxidative debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers which are more susceptible to oxidation. organic-chemistry.orgacs.org Recent developments have shown that the deprotection of simple benzyl ethers with DDQ can be achieved under photoirradiation. organic-chemistry.orgresearchgate.net Visible-light-mediated debenzylation using DDQ as a stoichiometric or catalytic photooxidant allows for the cleavage of benzyl ethers in the presence of functional groups like azides, alkenes, and alkynes, which are sensitive to reduction. mpg.deacs.orgmpg.de

Acid-catalyzed cleavage is another option, though its application is limited to substrates that can withstand strong acidic conditions. organic-chemistry.org Lewis acids such as boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger can achieve chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.org

Table 2: Overview of Non-Catalytic Debenzylation Strategies

Method Reagent(s) Conditions Applicability
Oxidative Deprotection DDQ Photoirradiation (UV or visible light) Tolerates reducible functional groups. organic-chemistry.orgacs.orgmpg.de
Acid-Catalyzed Cleavage Strong acids (e.g., BCl₃) Low temperature, with cation scavenger Limited to acid-stable substrates. organic-chemistry.org
Ozonolysis Ozone (O₃) Mild conditions Products include benzoic ester and benzoic acid. organic-chemistry.org

Applications of 3 O Benzyl D Glucose As a Versatile Synthetic Building Block in Complex Chemical Synthesis

Construction of Oligosaccharide and Polysaccharide Scaffolds

The synthesis of oligosaccharides and polysaccharides with defined structures is a formidable challenge due to the multifunctional nature of monosaccharide units. Partially protected building blocks like 3-O-benzyl-D-glucose are fundamental to addressing this challenge, as they allow for controlled, stepwise glycosylation reactions. rsc.org By having the C-3 hydroxyl group masked, this compound can act as a glycosyl acceptor at its other free hydroxyl positions (C-1, C-2, C-4, C-6), or after further selective protection, can be converted into a glycosyl donor. This dual potential is central to the assembly of complex carbohydrate chains. For instance, 3-O-benzyl-diacetonide-d-glucose, a related derivative, is explicitly used as a synthetic building block for creating custom oligosaccharides and polysaccharides. biosynth.com

In the realm of fully synthetic routes, this compound serves as a key intermediate for regioselective manipulations. Research has shown that treating this compound with acetic anhydride (B1165640) and iodine leads to the formation of the 1,6-di-O-acetate derivative in a high yield of 90%. rsc.orgnih.gov This product is a valuable intermediate, as the remaining free hydroxyls at C-2 and C-4 can then act as acceptor sites for subsequent glycosylation reactions, enabling the construction of specific oligosaccharide linkages. rsc.org

Route Starting Material Key Transformation Product Key Feature
Chemo-enzymatic1-O-benzyl-D-glucoseRegioselective oxidation at C-3 by glycoside-3-oxidase, followed by chemical reduction and deprotection. unl.ptrsc.orgD-allose rsc.orgHigh regioselectivity and yield due to engineered enzyme. in-part.comrsc.org
Fully SyntheticThis compoundRegioselective acetylation with Ac₂O/I₂. rsc.orgnih.gov1,6-di-O-acetyl-3-O-benzyl-D-glucose rsc.orgnih.govCreates a building block with free hydroxyls at C-2 and C-4 for further glycosylation. rsc.org

Complex molecule synthesis often employs either convergent or divergent strategies. A convergent synthesis involves preparing different fragments of the target molecule independently before assembling them, which is generally more efficient for large molecules. wikipedia.org A divergent approach starts from a common intermediate that is elaborated into a variety of different target molecules.

This compound and its derivatives are ideal for use in convergent strategies for oligosaccharide synthesis. wikipedia.org Its defined protection pattern allows it to be incorporated as a specific monosaccharide fragment (a glycosyl donor or acceptor) into a growing carbohydrate chain. For example, in the synthesis of a hexasaccharide epitope of Group B Streptococcus, a convergent [3+3] strategy was employed, where two trisaccharide fragments were synthesized separately and then coupled. acs.org While the authors of that study ultimately avoided benzyl (B1604629) groups to simplify the final deprotection step, the strategy itself is a prime example of where a selectively protected building block like this compound would be a logical choice for one of the fragments. acs.org The stability of the benzyl ether allows it to withstand the reaction conditions used to assemble the fragments before its removal in the final stages. nih.gov

Chemo-Enzymatic and Fully Synthetic Routes to Complex Carbohydrates

Synthesis of Glycoconjugates and Glycomimetics

Glycoconjugates (molecules where carbohydrates are linked to proteins or lipids) and glycomimetics (molecules that mimic the structure of carbohydrates) are crucial in biology and medicine. This compound is a key precursor in the synthesis of these complex molecules, providing a "chiral template" that imparts the necessary stereochemistry. researchgate.net

The synthesis of glycolipids and glycopeptides often requires carbohydrate building blocks with specific protection patterns. The 3-O-benzyl ether of N-acetylglucosamine has been used as a key intermediate in the synthesis of N-acetyllactosamine derivatives, which are core structures in many complex glycans. researchgate.net In one reported synthesis, 1,6-anhydro-3-O-benzyl-β-N-acetylglucosamine was condensed with acetobromogalactose. Subsequent selective cleavage of the anhydro ring and debenzylation provided access to valuable lactosamine derivatives that can be incorporated into glycolipids or glycopeptides. researchgate.net

Similarly, the synthesis of S-linked glycopeptides, which offer enhanced stability against enzymatic degradation compared to their O-linked counterparts, relies on protected sugar donors. rsc.org Triflic acid-catalyzed methods have been developed for the stereoselective synthesis of S-linked glycopeptides using various protected glucose and galactose donors, demonstrating a broad applicability for creating these important glycoconjugates. rsc.org Furthermore, O-glycosyl aminooxy acids, building blocks for glycopeptide mimics, have been synthesized from D-glucose derivatives, showcasing the pathway from simple protected sugars to complex peptide conjugates. mdpi.com

Carbohydrate-based molecules that can bind to specific biological targets (ligands) or report on biological activity (probes) are of great interest. This compound derivatives have been instrumental in creating such tools.

A clear example is the synthesis of positional isomers of D-glucose-thioether ligands designed to coordinate with ruthenium polypyridyl complexes. acs.org To create the 3-O-substituted ligand, the synthesis started with diacetone glucose. The thioether linker was installed at the C-3 position, followed by hydrolysis of the acetonide groups to yield the final ligand. acs.org This demonstrates how the initial protection strategy, leaving only the C-3 hydroxyl available for modification, directly enables the synthesis of a specific, functionalized carbohydrate ligand.

Furthermore, the synthesis of complex oligosaccharide epitopes, such as the hexasaccharide from Group B Streptococcus, which can be conjugated to carrier proteins like BSA, produces carbohydrate-based ligands designed to elicit an immune response, forming the basis of potential vaccines. acs.org The synthesis of these ligands relies on building blocks derived from selectively protected monosaccharides. acs.org

Application Area Specific Example Role of Benzyl-Protected Glucose Reference
Glycolipid SynthesisN-acetyllactosamine derivatives3-O-benzyl ether of N-acetylglucosamine used as a key intermediate. researchgate.net
Glycopeptide SynthesisS-linked glycopeptidesProtected glucose donors used in stereoselective glycosylation. rsc.org
Ligand SynthesisD-glucose-thioether ligandsDiacetone glucose used to selectively functionalize the C-3 position. acs.org
Vaccine DevelopmentHexasaccharide GBS epitopeServes as a foundational concept for building blocks in complex oligosaccharide synthesis for conjugation. acs.org

Advanced Methodologies, Theoretical Investigations, and Future Research Trajectories in 3 O Benzyl D Glucose Chemistry

Integration of Flow Chemistry and Continuous Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology to improve the synthesis of complex molecules, offering advantages in process intensification, reproducibility, and safety. acs.org In carbohydrate chemistry, flow processes can lead to higher yields, faster reaction times, and greater selectivities compared to traditional batch methods. beilstein-journals.org The application of flow chemistry to the synthesis of protected glucose derivatives, including those involving benzyl (B1604629) ethers, is a significant area of advancement.

An efficient, modular continuous flow process has been developed for accessing orthogonally protected glycals, which are versatile building blocks in carbohydrate chemistry. nih.gov This process includes conditions for common protecting group additions in flow, such as benzyl ethers. nih.gov The methodology allows for the production of target compounds in high yields (57-74%) with significantly reduced reaction times (21-37 minutes). nih.govresearchgate.net A notable advantage of this flow process is the avoidance of active cooling to manage exothermic reactions, a common requirement in batch syntheses. researchgate.net For instance, the benzylation of a silyl-protected glycal using 5.0 equivalents of benzyl bromide in a continuous flow system afforded the desired product in 86% yield with a retention time of only 6 minutes, a substantial improvement over the 3–16 hours required for traditional batch Williamson ether synthesis. nih.gov This efficiency translates to a high production rate, with the potential to generate 31.6 g/h of the target glycal. nih.gov

Furthermore, continuous flow systems have been designed to be automated, enabling the rapid production of protected sugar donors from commercial materials. researchgate.net These systems can concatenate multiple reaction steps, which circumvents the need for intermediate chromatographic purification. researchgate.net While challenges such as solid formation and solvent incompatibilities exist, the benefits of multistep continuous flow synthesis in streamlining complex syntheses are substantial. acs.org The combination of flow chemistry with biocatalysis, known as flow biocatalysis, is another promising avenue, leveraging immobilized enzymes in packed-bed reactors to perform stereoselective transformations. ncfinternational.it

Table 1: Comparison of Batch vs. Continuous Flow Benzylation

Parameter Batch Process Continuous Flow Process
Reaction Time 3–16 hours nih.gov 6 minutes nih.gov
Yield Variable 86% nih.gov
Temperature Control Often requires active cooling researchgate.net More efficient heat transfer, avoids need for active cooling nih.govresearchgate.net
Scalability Can be challenging Amenable to large-scale production (e.g., 31.6 g/h) nih.gov

| Purification | Often requires purification of intermediates researchgate.net | Can concatenate steps to avoid intermediate purification researchgate.net |

Chemoinformatics and Computational Modeling of Reactivity and Selectivity in 3-O-Benzyl-D-Glucose Transformations

Chemoinformatics and computational modeling are indispensable tools for understanding and predicting the outcomes of chemical reactions involving complex molecules like this compound. These approaches provide insights into reaction mechanisms, stereoselectivity, and the influence of protecting groups.

Quantum chemical calculations are a powerful tool for investigating enzymatic and non-enzymatic reaction mechanisms at the molecular level. researchgate.netrsc.org By estimating the energies of reaction pathways, including transition states and intermediates, these calculations can predict the feasibility and outcome of unknown reactions. rsc.org

In the context of carbohydrate chemistry, density functional theory (DFT) calculations are frequently used to study the mechanisms of reactions such as 1,3-dipolar cycloadditions. mdpi.com For transformations involving this compound, quantum chemical methods can elucidate how the benzyl ether at the C3 position influences the reactivity of other hydroxyl groups and the stereochemical outcome of glycosylation reactions. For example, in the reaction of the benzyl radical with atomic oxygen, quantum chemistry combined with statistical reaction rate theory has been used to map out the potential energy surfaces and predict product branching ratios. rsc.org Such studies can reveal complex mechanisms, including the formation of intermediates like the benzoxyl radical and subsequent rearrangements. rsc.org

Computational studies have also been employed to understand the regioselectivity of reactions on protected glucose derivatives. For instance, calculations can help explain the preference for reactions at specific hydroxyl groups based on electronic and steric factors. researchgate.net This predictive capability is crucial for designing synthetic strategies that minimize the need for extensive protecting group manipulations.

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, providing insights into the structure, dynamics, and thermodynamics of carbohydrates and their interactions. nih.gov In the context of glycosylation, MD simulations are particularly valuable for studying the conformational behavior of glycosyl donors and acceptors and the process of glycosidic bond formation. nih.govresearchgate.net

Glycosylation is a fundamental post-translational modification of proteins, and understanding this process is critical. nih.gov MD simulations, using force fields like CHARMM, can model glycoproteins and elucidate the role of glycans in protein structure and function. nih.gov For a molecule like this compound, which often acts as a glycosyl acceptor, MD simulations can model its interaction with various glycosyl donors. These simulations can reveal how the benzyl group at the C3 position affects the conformational landscape of the glucose ring and the accessibility of the remaining hydroxyl groups for glycosylation.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis and Utilization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to carbohydrate synthesis. royalsocietypublishing.orgsemanticscholar.org This involves the use of greener solvents, catalysts, and energy sources to create more sustainable and environmentally friendly processes. semanticscholar.orgcore.ac.uk

The choice of solvents and reagents is another key aspect of green chemistry. The use of less toxic solvents like toluene (B28343) in place of benzene, or employing solvent-free conditions, can significantly reduce the environmental impact of a synthesis. royalsocietypublishing.org Microwave irradiation and ultrasound-assisted synthesis are alternative energy sources that can accelerate reactions and reduce energy consumption. semanticscholar.orgcore.ac.uk

Table 2: Principles of Green Chemistry Applied to this compound Chemistry

Green Chemistry Principle Application in this compound Chemistry
Catalysis Use of biocatalysts (e.g., glycoside-3-oxidase) for selective transformations. rsc.org
Renewable Feedstocks D-glucose is a readily available renewable starting material. rsc.org
Reduce Derivatives Development of chemo-enzymatic pathways to avoid extensive protection-deprotection steps. rsc.org
Safer Solvents and Auxiliaries Exploring alternatives to hazardous solvents used in chromatography and synthesis. royalsocietypublishing.orgnih.gov

| Design for Energy Efficiency | Use of flow chemistry for improved heat transfer and reduced reaction times; microwave or ultrasound assistance. nih.govsemanticscholar.org |

Exploration of Novel Protecting Group Strategies and Orthogonal Deprotection Sequences in Conjunction with Benzyl Ethers

The synthesis of complex carbohydrates relies heavily on the strategic use of protecting groups. rsc.orgresearchgate.net Benzyl ethers are widely used as "permanent" protecting groups due to their stability under both acidic and basic conditions, and their reliable removal via hydrogenolysis. researchgate.netwiley-vch.de The exploration of novel protecting groups and orthogonal deprotection strategies is crucial for enhancing the efficiency of oligosaccharide synthesis. rsc.orgresearchgate.net

Orthogonal protection allows for the selective removal of one type of protecting group in the presence of others. wikipedia.org A classic example involves the use of a benzyl ester (removed by hydrogenolysis), an Fmoc group (removed by base), and a tert-butyl ether (removed by acid) on the same molecule. wikipedia.org In carbohydrate chemistry, this principle is applied to differentiate the various hydroxyl groups. Benzyl ethers are often used in combination with other groups like silyl (B83357) ethers (e.g., TBDMS, TIPS), which are labile to fluoride, or acyl groups like acetyl (Ac) or benzoyl (Bz), which can be removed under basic conditions. wikipedia.orgfiveable.me

Recent research has focused on developing new protecting groups and refining the use of existing ones. For instance, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, can be removed under milder oxidative conditions using reagents like DDQ, providing an additional layer of orthogonality with respect to standard benzyl ethers. wikipedia.orgfiveable.me The development of one-pot protocols for the regioselective protection of sugars is also a key area of advancement. universiteitleiden.nl For example, a one-pot silylation and acetylation method has been developed for the regioselective formation of partially acetylated sugars. rsc.org

The interplay between different protecting groups can also influence the stereochemical outcome of glycosylation reactions. nih.gov The benzylidene acetal (B89532), for example, is a conformation-constraining protecting group that can direct the stereoselectivity of glycosylations. nih.gov The strategic placement of benzyl ethers at specific positions, such as C2 and C3, can also promote the formation of certain stereoisomers. nih.gov

Table 3: Orthogonal Protecting Groups Commonly Used with Benzyl Ethers

Protecting Group Abbreviation Typical Removal Conditions Orthogonality with Benzyl Group (H₂, Pd/C)
Acetyl Ac Base (e.g., NaOMe/MeOH) Yes
Benzoyl Bz Base (e.g., NaOMe/MeOH) Yes
tert-Butyldimethylsilyl TBDMS/TBS Fluoride source (e.g., TBAF) Yes
p-Methoxybenzyl PMB Oxidizing agent (e.g., DDQ, CAN) fiveable.me Yes
Fluorenylmethoxycarbonyl Fmoc Base (e.g., piperidine) wiley-vch.de Yes

Emerging Applications and Unexplored Reactivity Patterns of this compound in Organic Synthesis

As a key building block, this compound is primarily used in the synthesis of complex carbohydrates and glycoconjugates. Its unique pattern of protection, with a free anomeric hydroxyl and hydroxyls at C2, C4, and C6, allows for a wide range of subsequent transformations.

Emerging applications are likely to leverage this specific reactivity. For instance, this compound can serve as a precursor for the synthesis of rare sugars through chemo-enzymatic routes. rsc.org It is also a valuable starting material for the synthesis of glycosyl acceptors used in the development and optimization of new glycosylation methodologies. nih.gov The free hydroxyl groups can be selectively functionalized to install other protecting groups or to act as points of attachment for other molecules. For example, regioselective acetylation of 3-O-benzyl glucose can yield the 1,6-di-O-acetate, demonstrating the differential reactivity of the remaining hydroxyls. rsc.org

Unexplored reactivity patterns of this compound could involve its use in novel metal-catalyzed reactions. Glycals, which are unsaturated derivatives of sugars, can be prepared from protected glucose molecules and are versatile synthons for C-C bond-forming reactions like the Suzuki-Miyaura coupling. researchgate.net The enolic double bond of glycals is prone to various additions, and the presence of a benzyl group at C3 could influence the stereochemical course of these reactions. researchgate.net

Furthermore, this compound and its derivatives are important in the synthesis of biologically active molecules. ontosight.ai For example, they can be used to construct carbohydrate-based structures that are crucial for studying carbohydrate-protein interactions or for developing new therapeutic agents. ontosight.ai The synthesis of glycolipids, glycoproteins, and other glycoconjugates often relies on building blocks like this compound. ontosight.ai As our understanding of the roles of carbohydrates in biology deepens, the demand for versatile and well-defined building blocks will continue to drive research into new applications and reactivity patterns for this important compound.

Q & A

Q. How can computational tools (e.g., DFT) predict the stability of this compound under varying reaction conditions?

  • Density Functional Theory (DFT) calculations model bond dissociation energies (BDEs) to predict debenzylation thresholds. For instance, simulations of Pd-catalyzed hydrogenolysis can guide catalyst selection (e.g., Pd/C vs. Pd(OAc)₂) by estimating activation energies .

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